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Introduction
Givosiran is a pioneering RNA interference (RNAi) therapeutic designed to target the root

cause of acute hepatic porphyria (AHP), a family of rare genetic disorders characterized by

debilitating neurovisceral attacks.[1][2] AHP arises from a deficiency in one of the enzymes of

the heme biosynthesis pathway in the liver.[3][4] This deficiency leads to the accumulation of

neurotoxic intermediates, primarily aminolevulinic acid (ALA) and porphobilinogen (PBG),

which are responsible for the severe symptoms of the disease.[2][4] Givosiran offers a novel

therapeutic approach by specifically targeting and reducing the synthesis of aminolevulinate

synthase 1 (ALAS1), the rate-limiting enzyme in the hepatic heme biosynthesis pathway.[2][5]

This guide provides an in-depth technical overview of Givosiran's mechanism of action, its

profound effects on the heme biosynthesis pathway, and the key experimental methodologies

used to evaluate its efficacy.

Givosiran's Mechanism of Action: Targeted Gene
Silencing
Givosiran is a subcutaneously administered, N-acetylgalactosamine (GalNAc)-conjugated

small interfering RNA (siRNA) that leverages the natural RNAi pathway to silence the ALAS1

gene in hepatocytes.[1][3]
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The process unfolds in a series of precise steps:

Hepatocyte-Specific Delivery: The GalNAc ligand on Givosiran binds with high affinity to the

asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of

hepatocytes.[1][3] This targeted delivery mechanism ensures that Givosiran is selectively

taken up by the liver cells, minimizing off-target effects.[2]

Endosomal Uptake and Release: Upon binding to ASGPR, Givosiran is internalized into the

hepatocyte via endocytosis. Following internalization, it is released from the endosome into

the cytoplasm.[1]

RISC Loading and Target Recognition: In the cytoplasm, the antisense strand of the

Givosiran siRNA is loaded into the RNA-induced silencing complex (RISC), a multiprotein

nuclease complex.[1][2] The antisense strand then guides the RISC to the messenger RNA

(mRNA) of the ALAS1 gene, which carries the genetic code for the ALAS1 enzyme.[1]

mRNA Cleavage and Degradation: The RISC, guided by the Givosiran antisense strand,

cleaves the ALAS1 mRNA.[1] This cleavage event marks the mRNA for degradation by

cellular machinery, thereby preventing its translation into the ALAS1 protein.[1][3]

Reduced ALAS1 Synthesis and Heme Precursor Accumulation: By degrading the ALAS1

mRNA, Givosiran effectively reduces the synthesis of the ALAS1 enzyme.[1] This, in turn,

decreases the production of ALA and PBG, the neurotoxic intermediates that drive the

clinical manifestations of AHP.[2][4]
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Diagram 1: Givosiran's Mechanism of Action in Hepatocytes.
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The Heme Biosynthesis Pathway and Givosiran's
Point of Intervention
The heme biosynthesis pathway is a highly regulated eight-step enzymatic cascade that

produces heme, a vital molecule involved in numerous biological processes, including oxygen

transport (as a component of hemoglobin) and drug metabolism (as a component of

cytochrome P450 enzymes). In the liver, the first and rate-limiting step of this pathway is

catalyzed by the enzyme ALAS1.

In individuals with AHP, a genetic defect in one of the downstream enzymes of the pathway

leads to a bottleneck. This, coupled with the induction of ALAS1, results in the massive

accumulation of the neurotoxic precursors ALA and PBG. Givosiran intervenes at the very

beginning of this pathological cascade by reducing the amount of ALAS1 enzyme, thereby

preventing the overproduction of ALA and PBG.

Diagram 2: The Heme Biosynthesis Pathway and Givosiran's Intervention Point.

Clinical Efficacy: Quantitative Data from the
ENVISION Phase 3 Trial
The efficacy and safety of Givosiran were rigorously evaluated in the ENVISION Phase 3

clinical trial, a randomized, double-blind, placebo-controlled study in patients with AHP.[1][6]

The trial demonstrated a significant reduction in the annualized rate of porphyria attacks and a

marked decrease in the levels of neurotoxic intermediates.[1]

Table 1: Key Efficacy Endpoints from the ENVISION Phase 3 Trial (6-Month Double-Blind

Period)
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Endpoint
Givosiran
(n=48)

Placebo (n=46)
% Reduction
with Givosiran

p-value

Mean Annualized

Attack Rate

(AAR)

3.2 12.5 74% <0.001

Median Urinary

ALA (mmol/mol

creatinine)

86% (decrease

from baseline)

Median Urinary

PBG (mmol/mol

creatinine)

91% (decrease

from baseline)

Mean Annualized

Days of Hemin

Use

6.8 29.7 77% <0.001

Data sourced from the ENVISION Phase 3 trial publication.[1]

The open-label extension (OLE) of the ENVISION study showed that the benefits of Givosiran
were sustained with long-term treatment.[6][7][8] Patients who crossed over from placebo to

Givosiran in the OLE period experienced a dramatic reduction in their annualized attack rate.

[7][8]

Table 2: Long-Term Efficacy from the ENVISION Open-Label Extension (up to 36 months)

Endpoint Continuous Givosiran Placebo Crossover

Median Annualized Attack

Rate
0.4 0.9 (decreased from 10.7)

Median Annualized Days of

Hemin Use
0.0 - 0.4 0.4 (decreased from 16.2)

% of Patients Attack-Free

(Months >33 to 36)
86% 92%

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/32521132/
https://www.benchchem.com/product/b15604130?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37479139/
https://iris.unimore.it/bitstream/11380/1311507/5/Envision%20J%20Hep%202023.pdf
https://www.researchgate.net/profile/Paolo-Ventura-3/publication/355783142_Efficacy_and_safety_of_givosiran_for_acute_hepatic_porphyria_24-month_interim_analysis_of_the_randomized_phase_3_ENVISION_study/links/61abb95b092e735ae2deb316/Efficacy-and-safety-of-givosiran-for-acute-hepatic-porphyria-24-month-interim-analysis-of-the-randomized-phase-3-ENVISION-study.pdf
https://www.benchchem.com/product/b15604130?utm_src=pdf-body
https://iris.unimore.it/bitstream/11380/1311507/5/Envision%20J%20Hep%202023.pdf
https://www.researchgate.net/profile/Paolo-Ventura-3/publication/355783142_Efficacy_and_safety_of_givosiran_for_acute_hepatic_porphyria_24-month_interim_analysis_of_the_randomized_phase_3_ENVISION_study/links/61abb95b092e735ae2deb316/Efficacy-and-safety-of-givosiran-for-acute-hepatic-porphyria-24-month-interim-analysis-of-the-randomized-phase-3-ENVISION-study.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data from the 36-month final analysis of the ENVISION trial.[6][7]

Experimental Protocols: Methodological Overview
The ENVISION trial employed state-of-the-art methodologies to assess the efficacy and

pharmacodynamics of Givosiran. While detailed, step-by-step protocols are often proprietary,

this section provides a comprehensive overview of the key experimental approaches.

Measurement of Urinary Aminolevulinic Acid (ALA) and
Porphobilinogen (PBG)
The quantification of urinary ALA and PBG is crucial for diagnosing AHP and monitoring

treatment response. The ENVISION trial utilized a validated liquid chromatography-tandem

mass spectrometry (LC-MS/MS) method for this purpose, which offers high sensitivity and

specificity.

Principle: LC-MS/MS separates the analytes of interest (ALA and PBG) from other components

in the urine sample using liquid chromatography. The separated analytes are then ionized and

detected by a mass spectrometer, which identifies and quantifies them based on their mass-to-

charge ratio.

General Workflow:

Sample Collection and Preparation:

Spot urine samples are collected and stabilized.

An internal standard (a labeled version of ALA and PBG) is added to each sample to

correct for variations in sample processing and instrument response.

Samples may undergo a purification step, such as solid-phase extraction (SPE), to

remove interfering substances.

In some protocols, a derivatization step is employed to improve the chromatographic and

mass spectrometric properties of ALA and PBG.

Liquid Chromatography (LC):
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The prepared sample is injected into an LC system.

A specialized column (e.g., a reverse-phase C18 or a HILIC column) is used to separate

ALA and PBG from other urine components based on their physicochemical properties.

A mobile phase gradient (a mixture of solvents) is used to elute the analytes from the

column.

Tandem Mass Spectrometry (MS/MS):

The eluent from the LC column is introduced into the mass spectrometer.

The molecules are ionized, typically using electrospray ionization (ESI).

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where

specific precursor-to-product ion transitions for ALA, PBG, and their internal standards are

monitored for highly selective and sensitive quantification.

Data Analysis:

The concentrations of ALA and PBG in the urine samples are calculated by comparing the

peak areas of the analytes to those of the internal standards.

Results are typically normalized to urinary creatinine concentration to account for

variations in urine dilution.

Quantification of ALAS1 mRNA in Liver Tissue
While not a routine clinical monitoring tool, the quantification of ALAS1 mRNA in liver tissue

provides direct evidence of Givosiran's target engagement and pharmacodynamic effect. This

is typically performed using reverse transcription-quantitative polymerase chain reaction (RT-

qPCR).

Principle: RT-qPCR is a highly sensitive technique used to detect and quantify the amount of a

specific RNA molecule in a sample. It involves two main steps: the reverse transcription of RNA

into complementary DNA (cDNA) and the amplification of the cDNA using qPCR.

General Workflow:
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Liver Biopsy and RNA Extraction:

A liver biopsy is obtained from the patient.

Total RNA is extracted from the liver tissue using a commercial RNA isolation kit.

The quality and quantity of the extracted RNA are assessed using spectrophotometry and

gel electrophoresis.

Reverse Transcription (RT):

The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme

and specific primers.

Quantitative Polymerase Chain Reaction (qPCR):

The cDNA is then used as a template for qPCR.

Specific primers and a fluorescent probe that target the ALAS1 gene are used in the PCR

reaction.

During the PCR cycles, the amount of amplified DNA is monitored in real-time by detecting

the fluorescence signal.

The cycle at which the fluorescence signal crosses a certain threshold (the quantification

cycle or Cq value) is inversely proportional to the initial amount of target mRNA.

Data Analysis:

The expression of ALAS1 mRNA is typically normalized to the expression of a stably

expressed reference gene (e.g., GAPDH) to correct for variations in RNA input and RT

efficiency.

The relative quantification of ALAS1 mRNA is calculated using the delta-delta Cq method

or a standard curve.

ENVISION Phase 3 Trial: Experimental Workflow
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The ENVISION trial was a well-designed study that provided robust evidence for the efficacy

and safety of Givosiran. The following diagram illustrates the overall workflow of the trial.

Screening Phase

Randomization (1:1)

Double-Blind Treatment Period (6 Months)

Primary & Secondary Endpoints
Open-Label Extension (OLE) Period (up to 30 Months)

Patients with AHP
(≥12 years old, recurrent attacks)

Inclusion Criteria Met?

Randomization

Yes

Givosiran 2.5 mg/kg
Subcutaneously Monthly

(n=48)

Placebo
Subcutaneously Monthly

(n=46)

- Annualized Attack Rate (AAR)
- Urinary ALA and PBG Levels

- Hemin Use
- Pain Scores

All Patients Receive Givosiran

Continue Givosiran Crossover to Givosiran

Long-Term Safety and Efficacy Assessment
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Click to download full resolution via product page

Diagram 3: ENVISION Phase 3 Clinical Trial Workflow.

Conclusion
Givosiran represents a significant advancement in the management of acute hepatic

porphyria. Its targeted mechanism of action, which leverages RNA interference to silence the

ALAS1 gene, directly addresses the underlying pathophysiology of the disease. The robust

clinical data from the ENVISION Phase 3 trial and its long-term extension have demonstrated

Givosiran's ability to significantly reduce the frequency of debilitating attacks and lower the

levels of neurotoxic heme precursors, offering a much-needed therapeutic option for patients

with this rare and life-altering condition. The experimental methodologies employed in the

clinical development of Givosiran have been crucial in establishing its efficacy and safety

profile, paving the way for its approval and use in clinical practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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